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molecular formula C6H10O2S B1321635 Tetrahydro-2H-thiopyran-4-carboxylic acid CAS No. 89489-53-2

Tetrahydro-2H-thiopyran-4-carboxylic acid

Cat. No. B1321635
M. Wt: 146.21 g/mol
InChI Key: SCKSQOIXSGPVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07763732B2

Procedure details

A solution of tetrahydro-thiopyran-4-carbonitrile (646 mmol), in ethanol (600 ml) was added in one portion to a rapidly stirring mixture of sodium hydroxide (258.4 g, 6.46 mol) in water (1.1 L). The mixture was then heated to 90° C. for 2 h, cooled to 0° C. and the pH adjusted to 2 with conc. hydrochloric acid solution. The ethanol was then removed in vacuo and the suspension extracted into dichloromethane (3×1 L). The combined organic extracts were then dried over magnesium sulfate and evaporated in vacuo to give tetrahydro-thiopyran-4-carboxylic acid as a brown solid (96 g, 646 mmol).
Quantity
646 mmol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
258.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5]C(C#N)[CH2:3][CH2:2]1.[OH-:9].[Na+].Cl.[CH2:12]([OH:14])[CH3:13]>O>[S:1]1[CH2:6][CH2:5][CH:13]([C:12]([OH:9])=[O:14])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
646 mmol
Type
reactant
Smiles
S1CCC(CC1)C#N
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
258.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.1 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
a rapidly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The ethanol was then removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the suspension extracted into dichloromethane (3×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 646 mmol
AMOUNT: MASS 96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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